Cas no 2016316-08-6 (2,2-Difluoro-1-isothiocyanatopropane)

2,2-Difluoro-1-isothiocyanatopropane is a fluorinated isothiocyanate derivative with applications in organic synthesis and pharmaceutical research. Its key structural features include a difluoromethyl group and a reactive isothiocyanate moiety, which enhance its utility as a versatile building block for introducing fluorinated thiourea or thiazole scaffolds. The presence of fluorine atoms improves metabolic stability and lipophilicity, making it valuable in drug discovery. The isothiocyanate group enables efficient conjugation with amines or other nucleophiles under mild conditions. This compound is particularly useful in the development of bioactive molecules, where fluorination can modulate physicochemical properties. Proper handling is required due to its potential reactivity and sensitivity to moisture.
2,2-Difluoro-1-isothiocyanatopropane structure
2016316-08-6 structure
Product Name:2,2-Difluoro-1-isothiocyanatopropane
CAS No:2016316-08-6
MF:C4H5F2NS
MW:137.15100646019
MDL:MFCD32742678
CID:5611871
PubChem ID:165711196
Update Time:2025-11-01

2,2-Difluoro-1-isothiocyanatopropane Chemical and Physical Properties

Names and Identifiers

    • EN300-3439113
    • 2,2-difluoro-1-isothiocyanatopropane
    • 2016316-08-6
    • 2,2-Difluoro-1-isothiocyanatopropane
    • MDL: MFCD32742678
    • Inchi: 1S/C4H5F2NS/c1-4(5,6)2-7-3-8/h2H2,1H3
    • InChI Key: JRCGCYDZTKENIM-UHFFFAOYSA-N
    • SMILES: S=C=NCC(C)(F)F

Computed Properties

  • Exact Mass: 137.01107666g/mol
  • Monoisotopic Mass: 137.01107666g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 2
  • Complexity: 117
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 44.4Ų

2,2-Difluoro-1-isothiocyanatopropane Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-3439113-0.05g
2,2-difluoro-1-isothiocyanatopropane
2016316-08-6 95.0%
0.05g
$647.0 2025-03-18
Enamine
EN300-3439113-0.1g
2,2-difluoro-1-isothiocyanatopropane
2016316-08-6 95.0%
0.1g
$678.0 2025-03-18
Enamine
EN300-3439113-0.25g
2,2-difluoro-1-isothiocyanatopropane
2016316-08-6 95.0%
0.25g
$708.0 2025-03-18
Enamine
EN300-3439113-0.5g
2,2-difluoro-1-isothiocyanatopropane
2016316-08-6 95.0%
0.5g
$739.0 2025-03-18
Enamine
EN300-3439113-1.0g
2,2-difluoro-1-isothiocyanatopropane
2016316-08-6 95.0%
1.0g
$770.0 2025-03-18
Enamine
EN300-3439113-2.5g
2,2-difluoro-1-isothiocyanatopropane
2016316-08-6 95.0%
2.5g
$1509.0 2025-03-18
Enamine
EN300-3439113-5.0g
2,2-difluoro-1-isothiocyanatopropane
2016316-08-6 95.0%
5.0g
$2235.0 2025-03-18
Enamine
EN300-3439113-10.0g
2,2-difluoro-1-isothiocyanatopropane
2016316-08-6 95.0%
10.0g
$3315.0 2025-03-18
Enamine
EN300-3439113-1g
2,2-difluoro-1-isothiocyanatopropane
2016316-08-6
1g
$770.0 2023-09-03
Enamine
EN300-3439113-5g
2,2-difluoro-1-isothiocyanatopropane
2016316-08-6
5g
$2235.0 2023-09-03

Additional information on 2,2-Difluoro-1-isothiocyanatopropane

Introduction to 2,2-Difluoro-1-isothiocyanatopropane (CAS No. 2016316-08-6)

2,2-Difluoro-1-isothiocyanatopropane, identified by the Chemical Abstracts Service Number (CAS No.) 2016316-08-6, is a fluorinated organosulfur compound featuring a highly reactive isothiocyanate functional group. This compound has garnered significant attention in the field of synthetic chemistry and pharmaceutical research due to its versatile reactivity and potential applications in drug development. The presence of both fluorine atoms and the isothiocyanate moiety makes it a valuable intermediate for constructing complex molecular architectures, particularly in the synthesis of bioactive molecules.

The structural uniqueness of 2,2-Difluoro-1-isothiocyanatopropane lies in its ability to participate in a wide range of chemical transformations, including nucleophilic addition, cycloaddition reactions, and coupling processes. These reactions are pivotal in the creation of heterocyclic compounds, which are prevalent in medicinal chemistry. The electron-withdrawing nature of the fluorine substituents enhances the electrophilicity of the isothiocyanate group, facilitating efficient functionalization under mild conditions. This characteristic is particularly advantageous in multi-step synthetic routes where high selectivity and yield are crucial.

In recent years, 2,2-Difluoro-1-isothiocyanatopropane has been explored as a key building block in the development of novel therapeutic agents. Its reactivity allows for the rapid introduction of sulfur-containing heterocycles into molecular frameworks, which are known to exhibit significant biological activity. For instance, researchers have leveraged this compound to synthesize derivatives with potential antimicrobial and anti-inflammatory properties. The fluorine atoms not only improve metabolic stability but also enhance binding affinity to biological targets, making such compounds attractive candidates for further pharmacological investigation.

One of the most compelling aspects of 2,2-Difluoro-1-isothiocyanatopropane is its role in generating thiazole and thiophene derivatives, which are core structural motifs in numerous approved drugs. The isothiocyanate group can undergo reaction with amines or thiols to form thiazolidines or thiazoles, respectively. These heterocycles have been extensively studied for their pharmacological effects, including their ability to modulate enzyme activity and receptor binding. By incorporating CAS No. 2016316-08-6 into synthetic strategies, chemists can access a diverse library of compounds with tailored biological properties.

The incorporation of fluorine into pharmaceutical intermediates has become a cornerstone of modern drug design due to its ability to modulate physicochemical properties such as lipophilicity, solubility, and metabolic stability. 2,2-Difluoro-1-isothiocyanatopropane exemplifies this trend by providing a synthetic route to fluorinated thioamides and related derivatives. These compounds have shown promise in preclinical studies as inhibitors of various disease pathways. The compound’s compatibility with transition-metal-catalyzed cross-coupling reactions further expands its utility in medicinal chemistry pipelines, enabling the construction of complex drug candidates with high precision.

Advances in computational chemistry have also facilitated the optimization of synthetic protocols involving CAS No. 2016316-08-6. Molecular modeling studies suggest that the electron-deficient nature of the isothiocyanate group can be fine-tuned through substituent effects, allowing for predictable reactivity patterns. This predictability is crucial for large-scale drug synthesis where reproducibility and scalability are paramount. Researchers have utilized these insights to develop streamlined synthetic routes that minimize side reactions and maximize yields.

The growing interest in fluorinated compounds stems from their unique electronic properties and their impact on biological activity. 2,2-Difluoro-1-isothiocyanatopropane serves as a testament to this trend by bridging the gap between traditional heterocyclic chemistry and modern fluorinated drug discovery platforms. Its ability to participate in diverse chemical transformations while maintaining structural integrity makes it an indispensable tool for medicinal chemists seeking novel therapeutic entities.

In conclusion,2,2-Difluoro-1-isothiocyanatopropane (CAS No. 2016316-08-6) represents a significant advancement in synthetic organic chemistry with far-reaching implications for pharmaceutical innovation. Its reactivity profile and structural versatility position it as a cornerstone compound for developing next-generation drugs targeting various diseases. As research continues to uncover new applications for this compound, CAS No. 2016316-08-6 will undoubtedly remain at the forefront of medicinal chemistry investigations.

Recommended suppliers
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.